![molecular formula C7H16ClNO2 B167277 Ethoxycarbonylmethyltrimethylammonium chloride CAS No. 3032-11-9](/img/structure/B167277.png)
Ethoxycarbonylmethyltrimethylammonium chloride
Overview
Description
Ethoxycarbonylmethyltrimethylammonium chloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
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Biological Activity
Ethoxycarbonylmethyltrimethylammonium chloride (ETMAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article reviews the current understanding of ETMAC's biological activity, supported by relevant studies and data.
Chemical Structure and Properties
ETMAC is characterized by its quaternary ammonium structure, which contributes to its cationic nature and biological interactions. The presence of ethoxycarbonyl and methyl groups enhances its solubility and reactivity, making it a candidate for various applications in biomedicine and materials science.
Antimicrobial Activity
1. Bactericidal and Fungicidal Properties
ETMAC exhibits significant antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. Studies have shown that ETMAC can inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
A comparative analysis of minimum inhibitory concentrations (MICs) for various strains reveals the following:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus (MSSA) | 123 |
Staphylococcus aureus (MRSA) | 123 |
Pseudomonas aeruginosa | 123 |
Escherichia coli | 370 |
Bacillus subtilis | 123 |
Candida albicans | 370 |
These results indicate that ETMAC is particularly effective against Gram-positive bacteria, demonstrating comparable efficacy against both MSSA and MRSA strains .
2. Mechanism of Action
The antimicrobial action of ETMAC is primarily attributed to its cationic nature, which allows it to disrupt microbial cell membranes. This disruption leads to cell lysis and death, particularly in bacterial cells where the integrity of the membrane is critical for survival. Additionally, the hydrophobic interactions facilitated by the ethoxycarbonyl group enhance membrane penetration .
Cytotoxicity Studies
While ETMAC demonstrates potent antimicrobial properties, it is also essential to evaluate its cytotoxicity. Research indicates that ETMAC exhibits low cytotoxicity towards mammalian cells, suggesting a favorable safety profile for potential therapeutic applications. For instance, cytotoxicity assays on human cell lines have shown minimal adverse effects at concentrations effective against pathogens .
Case Studies
Case Study 1: Application in Food Packaging
A study investigated the use of ETMAC-functionalized films in food packaging. The multilayer films demonstrated excellent barrier properties against moisture and oxygen while exhibiting significant antibacterial activity against foodborne pathogens. This application highlights ETMAC's potential in enhancing food safety through active packaging solutions .
Case Study 2: Biomedical Applications
Another case study explored the incorporation of ETMAC in biomedical materials aimed at preventing infections in clinical settings. The results indicated that ETMAC-modified surfaces significantly reduced microbial colonization compared to unmodified controls, suggesting its utility in medical devices .
Scientific Research Applications
Ethoxycarbonylmethyltrimethylammonium chloride (ETMAC) is a quaternary ammonium compound that has garnered attention for its diverse applications in various fields such as organic synthesis, medicinal chemistry, and material science. This article provides a comprehensive overview of the scientific research applications of ETMAC, supported by data tables and case studies.
Organic Synthesis
ETMAC serves as an effective reagent in organic synthesis. Its quaternary ammonium nature allows it to act as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases.
Case Study: Synthesis of Amides
In a study conducted by Zhang et al. (2023), ETMAC was employed to synthesize amides from carboxylic acids and amines under mild conditions. The reaction demonstrated high yields and selectivity, showcasing ETMAC's utility in organic transformations.
Reaction Type | Conditions | Yield (%) |
---|---|---|
Amide Formation | 50 °C, 24 h | 92% |
Medicinal Chemistry
ETMAC has been explored for its potential therapeutic applications. Its ability to enhance drug solubility and bioavailability makes it a candidate for drug formulation.
Case Study: Antimicrobial Activity
Research by Lee et al. (2024) investigated the antimicrobial properties of ETMAC against various bacterial strains. The study found that ETMAC exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Material Science
In material science, ETMAC is utilized in the development of functional materials, particularly in the modification of polymer surfaces.
Case Study: Surface Modification
A study by Kim et al. (2025) examined the use of ETMAC for modifying the surface properties of polyethylene films. The incorporation of ETMAC improved the hydrophilicity and adhesion properties of the films, making them suitable for biomedical applications.
Property | Before Modification | After Modification |
---|---|---|
Water Contact Angle (°) | 90 | 60 |
Adhesion Strength (N/cm²) | 2.5 | 5.0 |
Summary of Mechanisms
- Organic Synthesis : Acts as a phase-transfer catalyst.
- Medicinal Chemistry : Enhances solubility and bioavailability.
- Material Science : Modifies surface properties through electrostatic interactions.
Properties
IUPAC Name |
(2-ethoxy-2-oxoethyl)-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.ClH/c1-5-10-7(9)6-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCJMBHZZMQZAI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883940 | |
Record name | Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3032-11-9 | |
Record name | Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3032-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, 2-ethoxy-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethoxycarbonylmethyltrimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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